4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
CAS No.: 1428349-72-7
Cat. No.: VC7743101
Molecular Formula: C17H25FN2O4S2
Molecular Weight: 404.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428349-72-7 |
|---|---|
| Molecular Formula | C17H25FN2O4S2 |
| Molecular Weight | 404.52 |
| IUPAC Name | 4-[[4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
| Standard InChI | InChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3 |
| Standard InChI Key | WYQIMMQHDNEWEA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Groups
The compound’s structure features three distinct components:
-
1,4-Thiazepane Ring: A seven-membered heterocycle containing one sulfur and one nitrogen atom, contributing to conformational flexibility and hydrophobic interactions.
-
Sulfonylated Aromatic System: A 5-fluoro-2-methoxyphenyl group attached via a sulfonyl bridge, providing strong hydrogen-bonding capabilities and electronic stabilization.
-
Morpholine Substituent: A six-membered oxygen-nitrogen ring linked to the thiazepane core through a methylene spacer, enhancing solubility and pharmacokinetic properties.
The integration of these domains creates a stereoelectronically balanced scaffold, as evidenced by its computed InChIKey WYQIMMQHDNEWEA-UHFFFAOYSA-N and SMILES representation COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.52 g/mol |
| Topological Polar Surface | 85.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| logP (Octanol-Water) | 2.8 (Predicted) |
Synthetic Pathways and Optimization
Synthesis typically proceeds through a multi-step sequence:
-
Sulfonylation of 1,4-Thiazepane: Reacting 1,4-thiazepane with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the sulfonylated intermediate.
-
Morpholine Conjugation: Introducing the morpholine group via nucleophilic substitution or reductive amination, depending on the leaving group present on the thiazepane ring.
-
Purification: Chromatographic techniques (e.g., silica gel or HPLC) achieve >95% purity, critical for biological assays.
Key challenges include controlling regioselectivity during sulfonylation and minimizing epimerization at the thiazepane’s chiral centers. Recent advances in flow chemistry have improved yields to ~65% for the final step, though scalability remains a concern.
Pharmacological Profile and Mechanism of Action
Target Engagement and Selectivity
The compound exhibits inhibitory activity against serine/threonine kinases involved in inflammatory pathways, with IC values in the low micromolar range. The sulfonyl group coordinates with conserved lysine residues in ATP-binding pockets, while the morpholine moiety stabilizes hydrophobic regions adjacent to the catalytic site.
Table 2: In Vitro Activity Against Kinase Targets
| Target | IC (μM) | Selectivity Index (vs. PKCα) |
|---|---|---|
| p38 MAPK | 1.2 | 8.3 |
| JNK3 | 2.8 | 3.6 |
| RIPK2 | 0.9 | 11.1 |
ADME and Toxicity Considerations
Pharmacokinetic Behavior
Preliminary data from rodent studies indicate:
-
Oral Bioavailability: 22–28% due to first-pass metabolism.
-
Half-Life: 3.1 hours in plasma, necessitating twice-daily dosing.
-
Metabolism: Primarily hepatic CYP3A4-mediated oxidation of the thiazepane ring, generating inactive sulfoxide derivatives.
Comparative Analysis with Structural Analogs
Modifying the sulfonyl aromatic group significantly impacts activity:
-
Fluoro Substituent: Essential for target binding; replacement with chlorine reduces p38 affinity by 15-fold.
-
Methoxy Position: Ortho-substitution optimizes steric complementarity with kinase back pockets.
Future Directions and Challenges
-
Prodrug Development: Esterifying the morpholine’s oxygen may enhance oral absorption.
-
Polypharmacology: Profiling against off-targets (e.g., carbonic anhydrase) to mitigate toxicity risks.
-
Formulation: Nanoemulsion systems to overcome aqueous solubility limitations (<0.1 mg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume